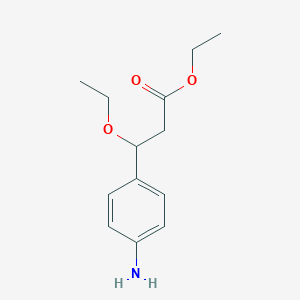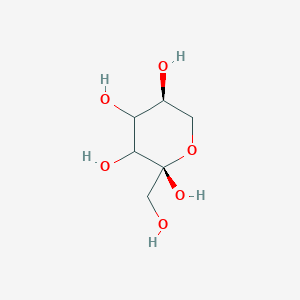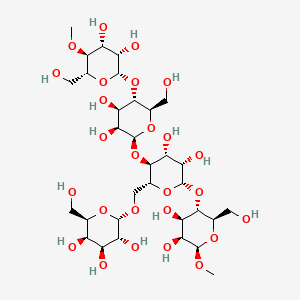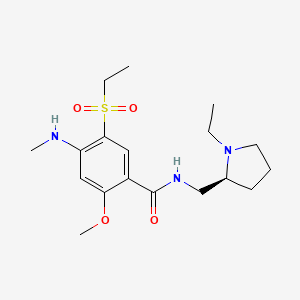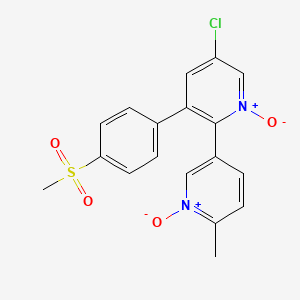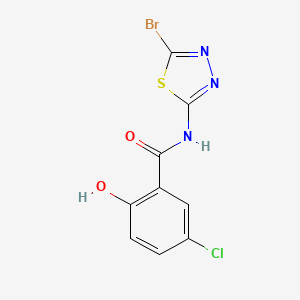
2-Hydroxy-5-chloro-N-(5-bromo-2-thiadiazolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Hydroxy-5-chloro-N-(5-bromo-2-thiadiazolyl)benzamide involves several steps. One common synthetic route includes the reaction of 2-hydroxy-5-chlorobenzamide with 5-bromo-2-thiadiazole under specific reaction conditions . The reaction typically requires a solvent such as methanol and may involve heating to facilitate the reaction
Chemical Reactions Analysis
2-Hydroxy-5-chloro-N-(5-bromo-2-thiadiazolyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hydroxy-5-chloro-N-(5-bromo-2-thiadiazolyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in medicinal chemistry research to develop new drug candidates.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-chloro-N-(5-bromo-2-thiadiazolyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Hydroxy-5-chloro-N-(5-bromo-2-thiadiazolyl)benzamide can be compared with similar compounds such as:
2-Bromo-5-chlorobenzamide: This compound has a similar structure but lacks the thiadiazole ring.
2-Hydroxy-5-chlorobenzamide: This compound is similar but does not contain the bromine and thiadiazole substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C9H5BrClN3O2S |
|---|---|
Molecular Weight |
334.58 g/mol |
IUPAC Name |
N-(5-bromo-1,3,4-thiadiazol-2-yl)-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C9H5BrClN3O2S/c10-8-13-14-9(17-8)12-7(16)5-3-4(11)1-2-6(5)15/h1-3,15H,(H,12,14,16) |
InChI Key |
CGYFNLAORXTQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NN=C(S2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


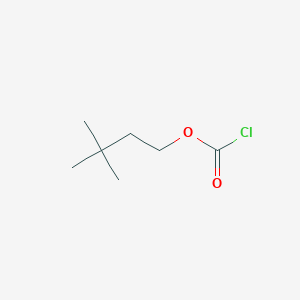

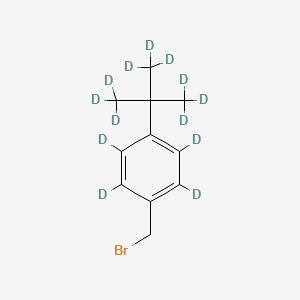
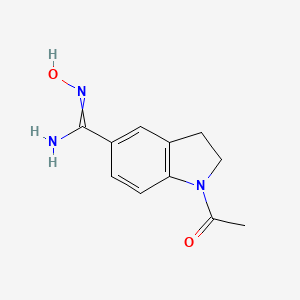
![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)


![[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone](/img/structure/B13845461.png)
![(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)
